molecular formula C32H37N3O6S B11188085 Ethyl 1-(4-(3-methoxybenzamido)-2-(N-(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl)phenyl)piperidine-4-carboxylate

Ethyl 1-(4-(3-methoxybenzamido)-2-(N-(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl)phenyl)piperidine-4-carboxylate

Cat. No.: B11188085
M. Wt: 591.7 g/mol
InChI Key: IHYHTYWCCXASBE-UHFFFAOYSA-N
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Description

ETHYL 1-[4-(3-METHOXYBENZAMIDO)-2-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxybenzamido group, and a tetrahydronaphthalenylsulfamoyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[4-(3-METHOXYBENZAMIDO)-2-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Sulfonation: The addition of the tetrahydronaphthalenylsulfamoyl group via sulfonation.

    Esterification: The formation of the ethyl ester group through esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[4-(3-METHOXYBENZAMIDO)-2-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 1-[4-(3-METHOXYBENZAMIDO)-2-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[4-(3-METHOXYBENZAMIDO)-2-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ETHYL 1-[4-(3-METHOXYBENZAMIDO)-2-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C32H37N3O6S

Molecular Weight

591.7 g/mol

IUPAC Name

ethyl 1-[4-[(3-methoxybenzoyl)amino]-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C32H37N3O6S/c1-3-41-32(37)23-16-18-35(19-17-23)29-15-14-25(33-31(36)24-10-6-11-26(20-24)40-2)21-30(29)42(38,39)34-28-13-7-9-22-8-4-5-12-27(22)28/h4-6,8,10-12,14-15,20-21,23,28,34H,3,7,9,13,16-19H2,1-2H3,(H,33,36)

InChI Key

IHYHTYWCCXASBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)S(=O)(=O)NC4CCCC5=CC=CC=C45

Origin of Product

United States

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